5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine
Description
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative with a complex substitution pattern. Its structure features:
- Position 3: A 2-chlorophenyl group, contributing steric bulk and electronic effects via the chlorine substituent.
- Position 5: A (3,4-dichlorophenyl)methylthio group, introducing a sulfur-linked aromatic moiety with dual chlorine atoms, which may enhance lipophilicity and receptor binding.
This compound’s synthesis likely involves nucleophilic substitution at the triazole’s sulfur atom, analogous to methods described for related derivatives (e.g., InCl3-catalyzed thiol-alkylation reactions) .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N4S/c16-11-4-2-1-3-10(11)14-20-21-15(22(14)19)23-8-9-5-6-12(17)13(18)7-9/h1-7H,8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDRIZPPPTOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine with key analogues, based on substituent patterns, synthesis, and properties:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Chlorine vs. Methoxy/Fluoro : Chlorophenyl groups (as in the target compound) increase lipophilicity and membrane permeability compared to methoxy or fluoro substituents, which prioritize solubility and metabolic stability .
- Thione vs. Amine : Thione derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, whereas amine groups (as in the target compound) offer protonation sites for salt formation or targeted interactions .
Synthetic Flexibility :
- The target compound’s methylthio linker allows modular synthesis via InCl3-catalyzed alkylation, contrasting with thiadiazole-containing analogues requiring multistep heterocyclic fusion .
Pharmacological Potential: Thiadiazole-triazole hybrids () show superior antimicrobial activity due to synergistic heterocyclic effects, while the target compound’s dichlorophenyl groups may favor antiparasitic or anticancer applications .
Data Table: Physicochemical Properties (Representative Examples)
Biological Activity
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine is a synthetic compound notable for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring substituted with dichlorophenyl and chlorophenyl groups. Its unique structure contributes to its biological activity by enhancing binding affinity to various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 3-(2-chlorophenyl)-5-[(3,4-dichlorophenyl)methylthio]-1,2,4-triazol-4-amine |
| Molecular Formula | C15H11Cl3N4S |
| Molecular Weight | 385.69 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit enzymes involved in various metabolic pathways, while the chlorinated phenyl groups enhance its binding capacity. This leads to modulation of biological processes such as inflammation and cell proliferation.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings:
- Compounds demonstrated inhibition against E. coli and Staphylococcus aureus.
- Minimum inhibitory concentrations (MIC) were determined to assess effectiveness.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through cytokine modulation studies. In vitro tests on peripheral blood mononuclear cells (PBMCs) revealed that:
- Cytokine Production:
- Significant reduction in Tumor Necrosis Factor-alpha (TNF-α) levels was observed.
- The most potent derivatives inhibited TNF-α production by approximately 44–60% at specific concentrations.
Anticancer Potential
Recent studies indicate that triazole derivatives can exhibit anticancer activity. For example:
- Case Study:
- A derivative with a similar structure showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells.
- Other derivatives were also effective against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-[(3,4-Dichlorophenyl)methylthio]-triazole | Antimicrobial / Anti-inflammatory | Not specified |
| Similar Triazole Derivative A | Anticancer (Colon Carcinoma) | 6.2 |
| Similar Triazole Derivative B | Anticancer (Breast Cancer) | 27.3 - 43.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
